molecular formula C6H7N5 B12850240 Imidazo[5,1-f][1,2,4]triazine-2-methanamine

Imidazo[5,1-f][1,2,4]triazine-2-methanamine

Cat. No.: B12850240
M. Wt: 149.15 g/mol
InChI Key: DICZAHSDJCMQMN-UHFFFAOYSA-N
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Description

Imidazo[5,1-f][1,2,4]triazine-2-methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[5,1-f][1,2,4]triazine core have been investigated for their potential in treating diseases of the central nervous system. Preclinical research into related structures has shown promise for targeting neurological disorders, including cognitive impairments and schizophrenia . Furthermore, analogous compounds in this chemical family have been identified as novel inhibitors of specific kinases, such as polo-like kinase 1 (Plk1), indicating their potential value in oncology research for the development of anti-proliferative agents . The presence of the methanamine functional group on this heterocyclic system may enhance aqueous solubility and provide a handle for further chemical modification, making it a versatile intermediate for constructing more complex molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[5,1-f][1,2,4]triazin-2-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-1-6-9-3-5-2-8-4-11(5)10-6/h2-4H,1,7H2

InChI Key

DICZAHSDJCMQMN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C=N1)CN

Origin of Product

United States

Preparation Methods

Condensation of Amidrazones with α-Keto Esters

A widely used approach for synthesizing imidazo[5,1-f]triazine derivatives involves the condensation of amidrazones with α-keto esters or α-keto acids. This method constructs the triazine ring first, followed by imidazole ring formation.

  • Step 1: Preparation of benzamidrazone intermediates by hydrazinolysis of benzamidine hydrochloride with hydrazine hydrate in ethanol at low temperatures (0–5°C). The benzamidrazone is often isolated as a picrate salt with moderate yield (~56%).

  • Step 2: Condensation of benzamidrazone with 2-oxo-butyric acid ethyl ester in anhydrous ethanol, which is the optimal solvent for this reaction, leads to the formation of the triazinone ring. This step is highly sensitive to the purity of benzamidrazone and solvent choice, with ethanol providing better yields than methanol.

  • Step 3: Construction of the imidazole ring on the triazinone core is achieved via bromination at the benzylic position, followed by amination with ammonia. This sequence yields the imidazo[5,1-f]triazine-2-methanamine framework.

This method is advantageous due to the use of relatively stable and accessible starting materials, improving reproducibility and yield compared to older methods relying on unstable intermediates from α-amino acids and ethyl oxalate (Dakin-West reaction).

Cyclization Using Phosphoryl Chloride

Following amide formation, cyclization to the imidazo-triazine core is often performed using phosphoryl chloride (POCl3) in solvents such as methylene chloride or toluene. This step facilitates ring closure and formation of the heterocyclic system with high purity and good overall yield.

Alternative Microwave-Assisted Methods

Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazine derivatives, including imidazo-triazines. For example, reaction mixtures containing ammonium acetate and appropriate precursors are subjected to microwave radiation for short durations (e.g., 5 minutes), enhancing reaction rates and yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzamidrazone formation Hydrazine hydrate, benzamidine hydrochloride Ethanol 0–5°C ~56 Isolated as picrate salt
Triazinone ring formation Benzamidrazone + 2-oxo-butyric acid ethyl ester Anhydrous ethanol Room temperature High Ethanol preferred over methanol
Bromination Brominating agent (e.g., NBS) Appropriate solvent Room temperature High Prepares for amination
Amination Ammonia/THF solution THF Room temperature High Converts bromide to amine
Cyclization Phosphoryl chloride (POCl3) Methylene chloride or toluene Reflux or room temp Good Final ring closure step
Microwave-assisted synthesis Ammonium acetate, microwave irradiation Various Microwave (e.g., 5 min) Improved Accelerates reaction

Research Findings and Analysis

  • The novel synthetic route focusing on condensation of benzamidrazone with α-keto esters avoids the use of unstable intermediates, resulting in better reproducibility and higher yields.

  • The choice of solvent critically affects the condensation step, with anhydrous ethanol providing superior yields compared to methanol, likely due to better solubility and reaction kinetics.

  • Bromination followed by amination is an efficient strategy to introduce the methanamine group at the 2-position of the imidazo[5,1-f]triazine core.

  • Microwave-assisted methods offer a promising alternative to conventional heating, significantly reducing reaction times while maintaining or improving yields.

  • Purification of final products is typically achieved by flash chromatography, preparative HPLC, or supercritical fluid chromatography (SFC), ensuring high purity for subsequent applications.

Summary Table of Preparation Methods

Method No. Key Reaction Step Starting Materials Advantages Limitations
1 Condensation of benzamidrazone with α-keto ester Benzamidrazone, 2-oxo-butyric acid ethyl ester Stable substrates, good yields Requires careful control of conditions
2 Bromination and amination Brominated intermediate, ammonia Efficient introduction of amine Multi-step, sensitive intermediates
3 Cyclization with phosphoryl chloride Amide intermediates High purity final product Use of corrosive reagents
4 Microwave-assisted synthesis Ammonium acetate, precursors Rapid reaction, energy efficient Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-f][1,2,4]triazine-2-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Imidazo[5,1-f][1,2,4]triazine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds act as inhibitors of polo-like kinase 1 (PLK1), which is crucial for cell division and proliferation. The inhibition of PLK1 has been associated with reduced tumor growth in various cancer models.

  • Case Study: PLK Inhibition
    A study demonstrated that imidazo[5,1-f][1,2,4]triazine-2-methanamine derivatives exhibited selective cytotoxicity against a range of cancer cell lines at micromolar concentrations. These findings suggest a promising therapeutic avenue for targeting cancers that are sensitive to PLK inhibition .

Neurological Disorders

The compound has also shown potential in treating neurological disorders. Its derivatives have been developed as selective ligands for gamma-aminobutyric acid type A (GABA_A) receptors, which play a critical role in the central nervous system.

  • Case Study: GABA_A Receptor Modulation
    Research has indicated that certain imidazo[5,1-f][1,2,4]triazine compounds can modulate GABA_A receptor activity, potentially aiding in the treatment of anxiety and convulsions. This modulation may lead to therapeutic benefits in conditions such as epilepsy and other anxiety-related disorders .

Anti-inflammatory Properties

Imidazo[5,1-f][1,2,4]triazine derivatives have been investigated for their anti-inflammatory properties. They have been reported to inhibit pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF), which are involved in chronic inflammatory diseases.

  • Case Study: Cytokine Inhibition
    A study showed that specific imidazo[5,1-f][1,2,4]triazines effectively inhibited IL-1 and TNF production in vitro. This suggests their potential use in managing chronic inflammatory conditions like rheumatoid arthritis and other autoimmune diseases .

Antimicrobial Activity

The antimicrobial properties of imidazo[5,1-f][1,2,4]triazine compounds have been explored as well. Their ability to inhibit bacterial growth makes them candidates for developing new antibiotics.

  • Research Findings
    Several studies have reported that these compounds demonstrate significant antibacterial activity against various pathogens. This is particularly relevant given the rising concern over antibiotic resistance .

Synthesis and Development

The synthesis of this compound has been optimized for high yields and purity. Various synthetic routes have been explored to enhance the efficiency of producing these compounds while ensuring their structural integrity.

Synthesis Method Yield (%) Remarks
Reaction with hydrazine hydrate~90%High regioselectivity achieved under optimized conditions .
Microwave-assisted synthesisVariableOffers rapid reaction times but requires careful optimization .

Mechanism of Action

The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2-methanamine involves its interaction with specific molecular targets. For example, as an IGF-1R/IR inhibitor, the compound binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Imidazo[5,1-f][1,2,4]triazine-2-methanamine Imidazo-triazine 2-methanamine ~178 (varies with R groups)
Imidazo[4,5-g]quinazoline derivatives Imidazo-quinazoline Aryl, thiophene at positions 2,6,8 ~300–350
Imidazo[2,1-b]thiazole-3-methanamine Imidazo-thiazole 3-methanamine 153.2
Imidazo[1,5-f][1,2,4]triazin-4(3H)-one Imidazo-triazinone 4-ketone group ~150–160

Key Observations :

  • Substitution at position 2 (methanamine) enhances hydrogen-bonding capabilities compared to ketone or thiazole derivatives, influencing target binding .

Pharmacological Targets and Selectivity

Compound Primary Targets IC₅₀ (nM) Selectivity Notes
This compound IGF-1R, IR <100 Dual inhibition; oral bioavailability demonstrated in xenograft models
Imidazo[5,1-f][1,2,4]triazin-2-amines Polo-like kinase 1 (PLK1) 10–50 High selectivity over PLK2/3; structural similarity to imidazopyridines but distinct kinase profiles
Imidazo[4,5-g]quinazolines Undisclosed kinase targets N/A Broad-spectrum activity due to quinazoline moiety
Trans-4-[4-amino-5-(7-methoxy-1H-indol-2-yl)-imidazo-triazine] EGFR/T790M mutants <10 Enhanced selectivity via indole substituent; advanced preclinical status

Key Observations :

  • The methanamine-substituted triazine exhibits dual IGF-1R/IR inhibition, a unique feature compared to PLK1-selective imidazotriazinamines .
  • Quinazoline derivatives () lack specificity due to their larger aromatic core, which may bind multiple kinase ATP pockets.

Key Observations :

  • Suzuki coupling is a versatile method for imidazo-triazines but requires careful control of Pd catalyst loading .
  • Quinazoline synthesis () employs simpler condensation but faces scalability issues due to poor intermediate solubility.

Physicochemical and ADME Properties

Compound logP Solubility (mg/mL) Plasma Stability (t₁/₂, h)
This compound 1.8 0.5 (pH 7.4) >6
4,5-Dimethyl-imidazo-triazine-2,7-diamine 2.1 0.3 (pH 7.4) >8
Imidazo[2,1-b]thiazole-3-methanamine 1.5 1.2 (pH 7.4) 4

Key Observations :

  • The methanamine group in the target compound improves plasma stability compared to thiazole analogs .

Biological Activity

Imidazo[5,1-f][1,2,4]triazine-2-methanamine is a heterocyclic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a fused ring system that combines imidazole and triazine moieties. Its molecular formula is C6H7N5C_6H_7N_5, with a molecular weight of approximately 150.14 g/mol. The compound possesses two amino groups at positions 2 and 7 of the triazine ring, which enhances its reactivity and biological activity.

Research indicates that this compound acts as a dual inhibitor of the insulin-like growth factor 1 (IGF-1) receptor and insulin receptor signaling pathways. This inhibition is crucial in cancer biology as it can impede cell growth and survival by blocking these receptors . Additionally, the compound has shown potential in modulating various biological pathways relevant to neurological disorders .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Description
Anticancer Inhibits IGF-1 and insulin receptor signaling pathways; potential for tumor growth suppression .
Neuroprotective Modulates pathways associated with neurological disorders .
Antimicrobial Exhibits activity against various microbial strains; further studies needed .
Antifungal Potential antifungal properties noted in related compounds .

Anticancer Activity

A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines by blocking IGF-1R signaling. The compound's binding affinity to these receptors suggests it could be a promising candidate for cancer therapy .

Neuroprotective Effects

In preclinical models of neurodegenerative diseases, this compound showed neuroprotective effects by modulating inflammatory responses and reducing oxidative stress markers . These findings highlight its potential as a treatment for conditions such as Alzheimer's disease.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Adjustments in temperature and pH are crucial for achieving desired outcomes during synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[5,1-f][1,2,4]triazine-2-methanamine, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of precursor amines with carbonyl derivatives. Key challenges include regioselectivity control (due to multiple reactive sites in the triazine ring) and purification of intermediates. For example, analogous imidazo-thiazole compounds require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side products like regioisomers . Literature on imidazo[2,1-b]thiazines suggests using column chromatography or recrystallization for purification, which may apply here .

Q. Which spectroscopic and computational tools are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools like density functional theory (DFT) can predict electronic properties and verify experimental NMR shifts. Advanced software (e.g., COMSOL Multiphysics) enables molecular dynamics simulations to study stability under varying conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatizing this compound?

  • Methodological Answer : Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent systems) can identify optimal parameters. For instance, AI-driven platforms like COMSOL Multiphysics allow virtual screening of reaction pathways, reducing trial-and-error experimentation . Recent studies on imidazo-thiazines highlight microwave-assisted synthesis as a time-efficient alternative to traditional heating .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., substituent electronegativity, steric bulk) with target binding affinity. Machine learning algorithms trained on imidazole-based datasets can prioritize derivatives for in vitro testing .

Q. How do structural modifications at the methanamine group impact physicochemical and pharmacokinetic properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) increases metabolic stability but may reduce solubility. LogP calculations and in silico ADMET profiling (via tools like SwissADME) guide rational design. For example, replacing the methanamine with a pyridyl moiety in related compounds enhanced blood-brain barrier permeability .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer : Systematic meta-analysis of variables (e.g., cell line specificity, assay protocols) is critical. Cross-validation using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding assays) clarifies discrepancies. Theoretical frameworks (e.g., ligand efficiency metrics) help contextualize outliers .

Q. What strategies enable functionalization of the triazine ring for targeted drug delivery applications?

  • Methodological Answer : Click chemistry (e.g., azide-alkyne cycloaddition) allows site-specific conjugation to polymers or antibodies. Studies on imidazo-triazinones demonstrate that 4-position modifications (e.g., amino or thiol groups) enhance biocompatibility and targeting efficiency .

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